molecular formula C24H45BO6 B13418364 Tri(2-Ethylhexanoyl)borate CAS No. 51136-86-8

Tri(2-Ethylhexanoyl)borate

Cat. No.: B13418364
CAS No.: 51136-86-8
M. Wt: 440.4 g/mol
InChI Key: NREHJWUDMQQZAP-UHFFFAOYSA-N
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Description

Tri(2-Ethylhexanoyl)borate is an organoboron compound with the molecular formula C24H45BO6. It is a borate ester derived from boric acid and 2-ethylhexanoic acid. This compound is known for its unique chemical properties and has found applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tri(2-Ethylhexanoyl)borate can be synthesized through the esterification of boric acid with 2-ethylhexanoic acid. The reaction typically involves the following steps:

    Reactants: Boric acid (H3BO3) and 2-ethylhexanoic acid (C8H16O2).

    Catalyst: An acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is used to facilitate the esterification reaction.

    The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion. The reaction can be represented as:

    Reaction Conditions:

Properties

CAS No.

51136-86-8

Molecular Formula

C24H45BO6

Molecular Weight

440.4 g/mol

IUPAC Name

bis(2-ethylhexanoyloxy)boranyl 2-ethylhexanoate

InChI

InChI=1S/C24H45BO6/c1-7-13-16-19(10-4)22(26)29-25(30-23(27)20(11-5)17-14-8-2)31-24(28)21(12-6)18-15-9-3/h19-21H,7-18H2,1-6H3

InChI Key

NREHJWUDMQQZAP-UHFFFAOYSA-N

Canonical SMILES

B(OC(=O)C(CC)CCCC)(OC(=O)C(CC)CCCC)OC(=O)C(CC)CCCC

Origin of Product

United States

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